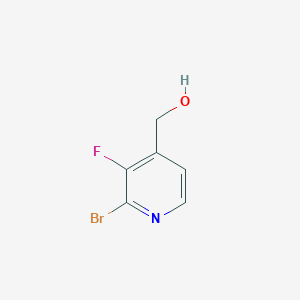

(2-Bromo-3-fluoropyridin-4-yl)methanol

説明

特性

IUPAC Name |

(2-bromo-3-fluoropyridin-4-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrFNO/c7-6-5(8)4(3-10)1-2-9-6/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PESRNDDYOHOPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1CO)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

An In-depth Technical Guide to the Chemical Reactivity Profile of (2-Bromo-3-fluoropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Bromo-3-fluoropyridin-4-yl)methanol is a key building block in modern medicinal chemistry, offering a versatile scaffold for the synthesis of a wide array of complex molecules.[1] Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxymethyl group on a pyridine ring, provides multiple reactive centers for strategic functionalization. This guide, intended for researchers and professionals in drug development, provides an in-depth analysis of the chemical reactivity of this compound, grounded in established principles and supported by relevant literature. Understanding the nuanced reactivity of each functional group is paramount for its effective utilization in the synthesis of novel therapeutic agents.

Molecular Structure and Electronic Properties

The reactivity of (2-bromo-3-fluoropyridin-4-yl)methanol is governed by the interplay of the electronic effects of its substituents on the pyridine ring. The pyridine nitrogen, being more electronegative than carbon, withdraws electron density from the ring, making it electron-deficient and susceptible to nucleophilic attack. The bromine and fluorine atoms further modulate this reactivity through their inductive and resonance effects.

The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, while the bromine at the 2-position, although also inductively withdrawing, is more polarizable. The hydroxymethyl group at the 4-position is a weakly activating group. This combination of substituents creates a unique electronic landscape that dictates the regioselectivity of various transformations.

Reactivity at the Hydroxymethyl Group

The primary alcohol functionality of (2-bromo-3-fluoropyridin-4-yl)methanol is a versatile handle for a variety of chemical transformations, including oxidation and nucleophilic substitution.

Oxidation to Aldehyde and Carboxylic Acid

The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde, 2-bromo-3-fluoropyridine-4-carbaldehyde, or further to the carboxylic acid, 2-bromo-3-fluoropyridine-4-carboxylic acid.[2] The choice of oxidant and reaction conditions is critical to control the extent of oxidation.

Typical Oxidation Conditions:

| Product | Reagents | Solvent | Temperature | Yield |

| Aldehyde | MnO₂, PCC, DMP | Dichloromethane | Room Temperature | Good to Excellent |

| Carboxylic Acid | KMnO₄, Jones Reagent | Acetone, Water | 0 °C to Reflux | Good |

Experimental Protocol: Oxidation to 2-Bromo-3-fluoropyridine-4-carbaldehyde

-

To a stirred solution of (2-bromo-3-fluoropyridin-4-yl)methanol (1.0 eq) in dichloromethane, add activated manganese dioxide (5-10 eq).

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of Celite® and wash the filter cake with dichloromethane.

-

Concentrate the filtrate under reduced pressure to afford the crude aldehyde, which can be purified by column chromatography.

Caption: Workflow for the oxidation of the hydroxymethyl group.

Reactivity at the Pyridine Ring

The pyridine ring of (2-bromo-3-fluoropyridin-4-yl)methanol is susceptible to both metal-catalyzed cross-coupling reactions at the C-Br bond and nucleophilic aromatic substitution at the C-F bond.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position is an excellent handle for palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. The C-Br bond is significantly weaker than the C-F bond, ensuring high selectivity for reactions at the 2-position.[3][4][5]

The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups.

Generalized Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine (2-bromo-3-fluoropyridin-4-yl)methanol (1.0 eq), the desired boronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).[6][7][8][9][10]

-

Add a suitable solvent system (e.g., toluene/water, dioxane/water).

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.[9]

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.[10]

-

After cooling, perform an aqueous work-up and extract the product with an organic solvent.

-

Purify the crude product by column chromatography.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The Sonogashira coupling facilitates the formation of a C-C triple bond by reacting the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[11]

Typical Sonogashira Reaction Conditions:

| Component | Example |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ |

| Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF |

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst and a strong base.[12][13][14][15]

Key Components for Buchwald-Hartwig Amination:

| Component | Example |

| Catalyst Precursor | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | BINAP, XPhos, RuPhos |

| Base | NaOt-Bu, K₃PO₄, Cs₂CO₃ |

| Solvent | Toluene, Dioxane |

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the fluorine and bromine substituents, makes it susceptible to nucleophilic aromatic substitution (SNAr). In such reactions on halopyridines, the rate of displacement generally follows the order F > Cl > Br > I.[16] This is attributed to the high electronegativity of fluorine, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[16][17] Therefore, nucleophilic attack is expected to occur preferentially at the 4-position, leading to the displacement of the fluoride ion.

Generalized Protocol for SNAr:

-

Dissolve (2-bromo-3-fluoropyridin-4-yl)methanol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, DMSO).

-

Add the nucleophile (e.g., an amine, alkoxide, or thiol, 1.1-2.0 eq) and a base if necessary (e.g., K₂CO₃, Cs₂CO₃).

-

Heat the reaction mixture to an elevated temperature (e.g., 80-150 °C) and monitor its progress.

-

Upon completion, cool the reaction, perform an aqueous work-up, and extract the product.

-

Purify the crude product by chromatography or recrystallization.

Caption: General mechanism of the SNAr reaction.

Relative Reactivity of C-Br and C-F Bonds

The selective functionalization of (2-bromo-3-fluoropyridin-4-yl)methanol hinges on the differential reactivity of the C-Br and C-F bonds.

-

Palladium-Catalyzed Cross-Coupling: The C-Br bond is significantly more reactive in oxidative addition to a Pd(0) complex than the C-F bond due to its lower bond dissociation energy.[3][4][5] This allows for highly selective cross-coupling reactions at the 2-position.

-

Nucleophilic Aromatic Substitution: The C-F bond is more susceptible to SNAr than the C-Br bond.[16] The high electronegativity of fluorine makes the attached carbon more electrophilic and better stabilizes the negative charge in the Meisenheimer intermediate.[16][17]

This orthogonal reactivity allows for a stepwise functionalization of the pyridine ring, first at the 2-position via cross-coupling, followed by substitution at the 4-position via SNAr, or vice-versa.

Potential Intramolecular Reactions

The presence of the hydroxymethyl group at the 4-position and a halogen at the 3-position could potentially lead to intramolecular cyclization reactions under certain conditions, particularly after conversion of the alcohol to a more nucleophilic species or the aldehyde to an electrophilic center. While no specific examples for this molecule were found, intramolecular reactions of substituted pyridines are known. For instance, pyridine-aldehyde cyclizations can occur under acidic conditions.[18]

Conclusion

(2-Bromo-3-fluoropyridin-4-yl)methanol is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. Its rich chemical reactivity, characterized by the orthogonal reactivity of its functional groups, allows for a wide range of selective transformations. A thorough understanding of the principles governing its reactivity, as outlined in this guide, is essential for its strategic and successful application in drug discovery and development.

References

-

Reactivity of Halogenoalkanes. (2023). Save My Exams. [Link]

-

4-Hydroxymethylpyridine. National Center for Biotechnology Information. (n.d.). PubChem Compound Database. [Link]

-

Loh, Y. Y., & Hartwig, J. F. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 137(51), 16008–16011. [Link]

- Preparation method of fluoropyridine compounds. (2013).

-

2-Bromo-3-fluoropyridine-4-carboxylic Acid. (n.d.). Pipzine Chemicals. [Link]

-

Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

-

Gilday, L. C., et al. (2015). The Halogen Bond. Chemical Reviews, 115(1), 490–545. [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. The Baran Laboratory, Scripps Research. [Link]

-

2021 P1 Q18 - Compare Reactivity of Halogenoalkanes. (n.d.). Chemistry Guru. [Link]

-

2-bromopyridine. (n.d.). Organic Syntheses. [Link]

-

Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. [Link]

-

McCarthy, J. R. (2018). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids. European Journal of Organic Chemistry, 2018(44), 6062–6085. [Link]

-

Physical Properties of Haloalkanes. (2021). Chemistry LibreTexts. [Link]

-

Lee, H., et al. (2014). A reversible pH-dependent intramolecular pyridine-aldehyde cyclization. Chemical Communications, 50(86), 13093–13096. [Link]

-

Nucleophilic aromatic substitution on Pyridine: Resonance, Mechanism and Selectivity. (2020). YouTube. [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2019).

-

Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. (2020). Beilstein Journal of Organic Chemistry, 16, 280–288. [Link]

-

(2-Bromo-3-fluoropyridin-4-yl)methanol. (n.d.). Lead Sciences. [Link]

-

Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]

-

Buchwald-Hartwig Amination. (2023). Chemistry LibreTexts. [Link]

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). Tetrahedron Letters, 48(34), 5831–5834. [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). Tetrahedron Letters, 48(34), 5831-5834. [Link]

Sources

- 1. (2-Bromo-3-fluoropyridin-4-yl)methanol - Lead Sciences [lead-sciences.com]

- 2. 2-Bromo-3-fluoropyridine-4-carboxylic Acid | CAS 399-46-0 | Properties, Uses, Safety, Supplier China [pipzine-chem.com]

- 3. savemyexams.com [savemyexams.com]

- 4. chemistryguru.com.sg [chemistryguru.com.sg]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. A reversible pH-dependent intramolecular pyridine-aldehyde cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: (2-Bromo-3-fluoropyridin-4-yl)methanol as a Strategic Building Block for API Synthesis

Introduction: The Strategic Value of the 2-Bromo-3-fluoropyridin-4-yl Moiety in Modern Drug Discovery

The substituted pyridine core is a ubiquitous scaffold in a vast array of clinically significant pharmaceuticals.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and influence the physicochemical properties of a molecule makes it a privileged structure in medicinal chemistry. Within this class of heterocycles, (2-Bromo-3-fluoropyridin-4-yl)methanol emerges as a highly versatile and strategically valuable building block for the synthesis of complex active pharmaceutical ingredients (APIs).

The unique arrangement of substituents on the pyridine ring of (2-Bromo-3-fluoropyridin-4-yl)methanol offers medicinal chemists a powerful tool for molecular design and optimization. The bromine atom at the 2-position serves as a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl groups. The fluorine atom at the 3-position can significantly modulate the pKa of the pyridine nitrogen, enhance metabolic stability, and improve membrane permeability of the final API.[3] The hydroxymethyl group at the 4-position provides a key point for further functionalization, allowing for the construction of more complex molecular architectures through etherification, esterification, or oxidation to the corresponding aldehyde or carboxylic acid. This trifunctional nature makes (2-Bromo-3-fluoropyridin-4-yl)methanol a linchpin in the convergent synthesis of elaborate drug candidates.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of (2-Bromo-3-fluoropyridin-4-yl)methanol in API synthesis. We will delve into its physicochemical properties, provide a detailed, field-proven synthetic protocol, and present robust methodologies for its application in key cross-coupling reactions, all grounded in established scientific principles.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a building block is paramount for its successful application in synthesis. The following table summarizes the key properties of (2-Bromo-3-fluoropyridin-4-yl)methanol.

| Property | Value | Source |

| CAS Number | 1227601-75-3 | |

| Molecular Formula | C₆H₅BrFNO | |

| Molecular Weight | 206.01 g/mol | |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Purity | ≥95% | |

| Storage | Inert atmosphere, 2-8°C |

Spectroscopic Characterization (Predicted and/or based on analogous structures):

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~8.2 (d, 1H, J ≈ 4.8 Hz, H-6), ~7.4 (dd, 1H, J ≈ 4.8, 1.2 Hz, H-5), ~4.8 (s, 2H, -CH₂-), ~2.5 (br s, 1H, -OH). The presence of the fluorine atom is expected to introduce through-bond coupling to the neighboring protons, which may result in more complex splitting patterns.

-

¹³C NMR (101 MHz, CDCl₃): δ (ppm) ~157 (d, J(C-F) ≈ 240 Hz, C-3), ~148 (d, J(C-F) ≈ 15 Hz, C-2), ~145 (C-4), ~140 (C-6), ~125 (d, J(C-F) ≈ 5 Hz, C-5), ~60 (-CH₂OH). The carbon directly attached to the fluorine will exhibit a large coupling constant, while other nearby carbons will show smaller couplings.

-

Mass Spectrometry (EI): The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound (M+ and M+2 peaks of approximately equal intensity).[4] The molecular ion peak [M]⁺ would be observed at m/z 205 and 207.

-

Infrared (IR) Spectroscopy (KBr Pellet): ν (cm⁻¹) ~3300-3400 (O-H stretch, broad), ~3050-3100 (C-H aromatic stretch), ~1580, ~1470 (C=C and C=N aromatic ring stretch), ~1250 (C-F stretch), ~1050 (C-O stretch), ~700-800 (C-Br stretch).[5]

Synthesis Protocol: A Proposed Route via Directed Ortho-Metalation

Overall Synthetic Scheme:

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. Synthesis and Biological Evaluation of MEK/mTOR Multifunctional Inhibitors as Novel Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Directed ortho metalation - Wikipedia [en.wikipedia.org]

- 4. m.youtube.com [m.youtube.com]

- 5. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. Directed ortho metalation-boronation and Suzuki-Miyaura cross coupling of pyridine derivatives: a one-pot protocol to substituted azabiaryls - PubMed [pubmed.ncbi.nlm.nih.gov]

synthetic applications of (2-Bromo-3-fluoropyridin-4-yl)methanol in medicinal chemistry

Content Type: Technical Application Note & Protocol Guide Subject: Synthetic Methodology & Medicinal Chemistry Applications Compound: (2-Bromo-3-fluoropyridin-4-yl)methanol (CAS: 1227601-75-3)[1][2][3]

Executive Summary: The "Linchpin" Scaffold

In modern fragment-based drug discovery (FBDD), (2-Bromo-3-fluoropyridin-4-yl)methanol represents a high-value "linchpin" scaffold.[2][3] Its utility stems from its tri-functional nature, allowing orthogonal elaboration at three distinct vectors.[2][3] Unlike simple halopyridines, the presence of the C3-fluorine atom adjacent to the C2-bromine and C4-hydroxymethyl group provides unique electronic and steric properties critical for optimizing pharmacokinetics (PK) and binding affinity.[2][3]

Key Value Propositions:

-

Atropisomer Control: The C3-fluorine atom exerts steric pressure on C2-aryl substituents, often locking biaryl systems into specific conformations (atropisomers), a strategy widely used in KRAS and kinase inhibitor design to fill hydrophobic pockets.[2][3]

-

Metabolic Blocking: The fluorine blocks the metabolically vulnerable C3 position, preventing oxidative metabolism (P450-mediated) and extending half-life.[2][3]

-

Divergent Synthesis: The C4-alcohol serves as a versatile anchor for linkers, while the C2-bromide is a prime handle for cross-coupling.[2][3]

Structural Analysis & Reactivity Profile[3][4]

The molecule presents three reactive centers with distinct chemical behaviors.[2][3][4][5][6][7] Understanding this hierarchy is essential for designing successful synthetic routes.

| Position | Functional Group | Reactivity Mode | Strategic Application |

| C2 | Bromine | High: Pd-catalyzed Cross-Coupling (Suzuki, Stille, Buchwald) | Primary vector for scaffold extension (Biaryl formation).[2][3] |

| C3 | Fluorine | Passive/Electronic: Inductive withdrawal; Steric bulk | Modulates pKa of pyridine N; Induces twist in biaryl systems.[2][3] |

| C4 | Hydroxymethyl | Versatile: Oxidation, Alkylation, SN2 Displacement | Linker attachment; Conversion to solubilizing tails or warheads.[2][3] |

The "Fluorine Effect" in Protocol Design

The C3-fluorine is not merely a bystander.[2][3] It significantly lowers the electron density of the pyridine ring.[2][3]

-

Enhanced SNAr Susceptibility: While Suzuki coupling is the standard at C2, the electron-withdrawing F atom makes the C2-Br bond more susceptible to Nucleophilic Aromatic Substitution (SNAr) with strong nucleophiles (e.g., thiolates, alkoxides) if high temperatures are used.[2][3]

-

Acidity of C4-Protons: The benzylic-like protons at C4 are slightly more acidic due to the fluoropyridine core.[2][3] Oxidation to the aldehyde proceeds rapidly but can be prone to over-oxidation or hydration.[2][3]

Synthetic Workflows & Decision Logic[2]

The sequence of functionalization is critical. We define two primary workflows based on the stability of the intermediates.

Workflow A: The "Coupling-First" Strategy (Recommended)

Logic: The C4-alcohol is generally compatible with Suzuki conditions.[2][3] Coupling at C2 first avoids potential chemoselectivity issues later (e.g., if the alcohol is oxidized to an aldehyde, the aldehyde might interfere with Pd-catalysts or undergo side reactions).[2][3]

Workflow B: The "Linker-First" Strategy

Logic: Used when the coupling partner at C2 is sensitive, or if the C4 position requires harsh conditions (e.g., SNAr displacement of the alcohol converted to a halide) that might affect the C2-Br.[2][3]

-

Step 1: Protect or transform C4-alcohol (e.g., TBDMS protection).[2][3]

-

Step 2: C2 functionalization.

-

Step 3: Deprotection/Elaboration.

Visualization of Synthetic Pathways[2][3]

Figure 1: Divergent synthetic pathways for (2-Bromo-3-fluoropyridin-4-yl)methanol functionality.

Detailed Experimental Protocol

Protocol: C2-Selective Suzuki-Miyaura Coupling

Objective: Synthesize (3-fluoro-2-(4-methoxyphenyl)pyridin-4-yl)methanol. Rationale: This protocol demonstrates the survival of the free hydroxyl group under Pd-catalyzed conditions while installing a biaryl system.

Reagents & Materials

| Reagent | Equivalents | Role |

| (2-Bromo-3-fluoropyridin-4-yl)methanol | 1.0 equiv | Limiting Reagent |

| 4-Methoxyphenylboronic acid | 1.2 equiv | Coupling Partner |

| Pd(dppf)Cl₂[2][3]·CH₂Cl₂ | 0.05 equiv | Catalyst (Resistant to chelation) |

| K₂CO₃ (2M aq.[3] solution) | 3.0 equiv | Base |

| 1,4-Dioxane | Solvent (0.1 M) | Co-solvent |

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

Solvent & Degassing (Critical Step):

-

Catalyst Addition:

-

Reaction:

-

Workup:

Advanced Application: C4-Oxidation & Reductive Amination

Once the C2 position is secured, the C4-alcohol is often converted to an amine to improve solubility or engage hinge regions in kinases.[2][3]

Protocol: Dess-Martin Periodinane (DMP) Oxidation

Note: MnO₂ is often too slow for this electron-deficient pyridine; DMP is preferred.[2][3]

-

Dissolve the C2-substituted alcohol in anhydrous DCM (0.1 M).

-

Add DMP (1.2 equiv) at 0°C.

-

Warm to RT and stir for 1 hour.

-

Quench with 1:1 sat. NaHCO₃ / sat.[2][3] Na₂S₂O₃.[2] Stir vigorously until the organic layer is clear (removes iodine byproducts).

-

Isolate: The resulting aldehyde is often unstable (prone to hydration).[2][3] Use immediately in the next reductive amination step (NaBH(OAc)₃ + Amine).[2][3]

References & Validation

-

Synthesis of 3-Fluoropyridines:

-

Suzuki Coupling on Halogenated Pyridines:

-

Compound Data & Safety (PubChem):

-

General Reactivity of Fluoropyridines:

Disclaimer: This guide is for research purposes only. Always consult Material Safety Data Sheets (MSDS) before handling halogenated pyridines, as they can be skin irritants and sensitizers.[2][3]

Sources

- 1. (2-Bromo-3-fluoropyridin-4-yl)methanol - Lead Sciences [lead-sciences.com]

- 2. CN111004171A - A New Synthetic Method of 3-Fluoropyridine-2-methanol - Google Patents [patents.google.com]

- 3. A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. (2-Bromopyridin-4-yl)methanol | C6H6BrNO | CID 14512957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]

- 9. Suzuki Coupling [organic-chemistry.org]

Application Notes and Protocols for the Derivatization of (2-Bromo-3-fluoropyridin-4-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking the Synthetic Potential of a Versatile Pyridine Building Block

(2-Bromo-3-fluoropyridin-4-yl)methanol is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its unique substitution pattern, featuring a reactive bromo-substituent for cross-coupling reactions, a nucleophilic hydroxyl group for ester and ether formation, and the modulating electronic influence of the fluoro group and the pyridine nitrogen, makes it a versatile scaffold for the synthesis of novel molecular entities. The strategic derivatization of this molecule allows for the exploration of chemical space and the fine-tuning of physicochemical and pharmacological properties of lead compounds.

This comprehensive guide provides detailed application notes and robust protocols for the key derivatization techniques applicable to (2-Bromo-3-fluoropyridin-4-yl)methanol. As a Senior Application Scientist, the focus extends beyond mere procedural steps to elucidate the underlying chemical principles and provide field-proven insights to empower researchers to confidently and successfully utilize this valuable building block.

I. Derivatization of the Hydroxymethyl Group

The primary alcohol functionality of (2-Bromo-3-fluoropyridin-4-yl)methanol is a prime site for modification, allowing for the introduction of a wide array of functional groups through esterification, etherification, and oxidation.

A. Esterification: Introducing Ester Linkages

Esterification of the primary alcohol provides a straightforward method to introduce diverse acyl groups, which can modulate properties such as lipophilicity, metabolic stability, and receptor interactions.

The reaction of an alcohol with an acyl chloride is a classic and efficient method for ester formation. The high reactivity of the acyl chloride is driven by the electrophilicity of the carbonyl carbon, which is readily attacked by the nucleophilic hydroxyl group of the alcohol. A tertiary amine base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct, preventing potential side reactions and driving the reaction to completion. The choice of an aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is important to avoid reaction with the solvent. Given the electronic nature of the pyridine ring, the reactivity of the benzylic-like alcohol is expected to be high.

Caption: Workflow for Esterification.

Materials:

-

(2-Bromo-3-fluoropyridin-4-yl)methanol

-

Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

-

Triethylamine (TEA) or Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (2-Bromo-3-fluoropyridin-4-yl)methanol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).

-

Slowly add the desired acyl chloride (1.1 eq).

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

B. Etherification: Williamson Ether Synthesis

The Williamson ether synthesis offers a reliable method for forming ethers by reacting an alkoxide with a primary alkyl halide. This allows for the introduction of various alkyl or substituted alkyl chains at the hydroxyl position.

This reaction proceeds via an SN2 mechanism, where the alkoxide, a potent nucleophile, displaces a halide from an alkyl halide.[1][2] The formation of the alkoxide is the critical first step, achieved by deprotonating the alcohol with a strong base like sodium hydride (NaH). The choice of a polar aprotic solvent such as THF or DMF is essential to solvate the cation and enhance the nucleophilicity of the alkoxide. The reaction is most efficient with primary alkyl halides to minimize competing elimination reactions.

Caption: Workflow for Williamson Ether Synthesis.

Materials:

-

(2-Bromo-3-fluoropyridin-4-yl)methanol

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

-

Water

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (1.2 eq) in anhydrous THF at 0 °C under an inert atmosphere, slowly add a solution of (2-Bromo-3-fluoropyridin-4-yl)methanol (1.0 eq) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS. Gentle heating may be required for less reactive alkyl halides.

-

Carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with EtOAc.

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired ether.

C. Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives

Oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid opens up further avenues for derivatization, such as reductive amination from the aldehyde or amide bond formation from the carboxylic acid.

The choice of oxidizing agent determines the product. Mild oxidizing agents like manganese dioxide (MnO₂) are selective for the oxidation of benzylic and allylic alcohols to aldehydes. For the oxidation to the carboxylic acid, a stronger oxidizing agent such as potassium permanganate (KMnO₄) is required. The reaction conditions, including solvent and temperature, are critical for achieving good yields and minimizing side reactions.

Materials:

-

(2-Bromo-3-fluoropyridin-4-yl)methanol

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Celite®

Procedure:

-

To a solution of (2-Bromo-3-fluoropyridin-4-yl)methanol (1.0 eq) in DCM, add activated MnO₂ (5-10 eq).

-

Stir the suspension vigorously at room temperature for 12-48 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese salts.

-

Wash the Celite® pad thoroughly with DCM.

-

Combine the filtrates and concentrate under reduced pressure to obtain the crude (2-Bromo-3-fluoropyridin-4-yl)carbaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Materials:

-

(2-Bromo-3-fluoropyridin-4-yl)methanol

-

Potassium permanganate (KMnO₄)

-

Pyridine

-

Water

-

Sodium bisulfite (NaHSO₃)

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve (2-Bromo-3-fluoropyridin-4-yl)methanol (1.0 eq) in a mixture of pyridine and water.

-

Heat the solution to 80-90 °C and add KMnO₄ (3.0-5.0 eq) portion-wise over 1-2 hours.

-

Maintain the temperature and stir for an additional 4-8 hours, or until the purple color of the permanganate has discharged.

-

Cool the reaction mixture to room temperature and quench the excess KMnO₄ by adding a saturated aqueous solution of NaHSO₃ until the mixture becomes colorless.

-

Filter the mixture to remove the manganese dioxide precipitate.

-

Acidify the filtrate with concentrated HCl to a pH of 3-4, which should precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry to afford 2-Bromo-3-fluoropyridine-4-carboxylic acid.

II. Derivatization at the Bromo-Substituent: Palladium-Catalyzed Cross-Coupling Reactions

The 2-bromo position on the pyridine ring is a versatile handle for introducing a vast array of substituents through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.

A. Suzuki-Miyaura Coupling: Formation of C-C Bonds with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[3][4][5]

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6] The choice of palladium catalyst, ligand, base, and solvent is critical for reaction efficiency. For electron-deficient heteroaryl halides like 2-bromopyridines, electron-rich phosphine ligands often enhance the rate of reductive elimination.

Caption: Workflow for Suzuki-Miyaura Coupling.

Materials:

-

(2-Bromo-3-fluoropyridin-4-yl)methanol

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., 1,4-dioxane/water, toluene, DMF)

Procedure:

-

To a reaction vessel, add (2-Bromo-3-fluoropyridin-4-yl)methanol (1.0 eq), the arylboronic acid (1.2-1.5 eq), the palladium catalyst (0.02-0.10 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

-

Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water).

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water and ethyl acetate.

-

Filter the mixture through a pad of Celite® and separate the layers.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

B. Sonogashira Coupling: Formation of C-C Triple Bonds with Terminal Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7][8]

This reaction is co-catalyzed by palladium and copper complexes. The palladium catalyst facilitates the oxidative addition of the aryl bromide, while the copper(I) co-catalyst forms a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. An amine base, such as triethylamine or diisopropylethylamine, is used as both the base and often as a solvent. The reaction is typically carried out under anaerobic conditions to prevent the homocoupling of the alkyne (Glaser coupling).

Materials:

-

(2-Bromo-3-fluoropyridin-4-yl)methanol

-

Terminal alkyne

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triphenylphosphine (PPh₃)

-

Amine base (e.g., triethylamine, diisopropylethylamine)

-

Solvent (e.g., THF, DMF)

Procedure:

-

To a Schlenk flask, add (2-Bromo-3-fluoropyridin-4-yl)methanol (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), CuI (0.06 eq), and PPh₃ (0.06 eq).

-

Evacuate and backfill the flask with an inert gas.

-

Add the degassed solvent (e.g., THF) and the amine base (e.g., triethylamine, 3.0 eq).

-

Add the terminal alkyne (1.2 eq) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 2-24 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate and water.

-

Separate the layers and extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography.

C. Buchwald-Hartwig Amination: Formation of C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, providing access to a wide range of arylamines.[9][10][11]

Similar to other palladium-catalyzed cross-coupling reactions, the mechanism involves oxidative addition, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and reductive elimination. The choice of a bulky, electron-rich phosphine ligand is often critical for the success of this reaction, as it promotes the reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LiHMDS), is typically required.

Materials:

-

(2-Bromo-3-fluoropyridin-4-yl)methanol

-

Primary or secondary amine

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., Xantphos, RuPhos)

-

Base (e.g., NaOtBu, Cs₂CO₃)

-

Anhydrous solvent (e.g., toluene, dioxane)

Procedure:

-

In a glovebox or under an inert atmosphere, add the palladium precatalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (1.4-2.0 eq) to a reaction vessel.

-

Add (2-Bromo-3-fluoropyridin-4-yl)methanol (1.0 eq) and the amine (1.2 eq).

-

Add the anhydrous, degassed solvent.

-

Seal the vessel and heat the reaction mixture to 80-110 °C for 4-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

-

Concentrate the filtrate and purify the crude product by flash column chromatography.

III. Analytical Characterization of Derivatives

The successful synthesis of derivatives of (2-Bromo-3-fluoropyridin-4-yl)methanol must be confirmed by appropriate analytical techniques.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum will show characteristic shifts for the pyridine ring protons and the newly introduced functional groups. The methylene protons of the methanol moiety will exhibit a downfield shift upon esterification or etherification.

-

¹³C NMR: The carbon NMR will show the expected number of signals for the derivatized molecule. The carbon of the hydroxymethyl group will shift upon derivatization.

-

¹⁹F NMR: The fluorine NMR will show a singlet or a multiplet depending on the coupling with neighboring protons, providing a clean handle to monitor the reaction and characterize the product.

B. Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized derivatives. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity), which is a powerful diagnostic tool.

IV. Data Summary

| Derivatization Reaction | Key Reagents | Typical Solvents | Temperature Range (°C) | Key Considerations |

| Esterification | Acyl chloride, Amine base | DCM, THF | 0 to rt | Anhydrous conditions; slow addition of acyl chloride. |

| Etherification | NaH, Alkyl halide | THF, DMF | 0 to 60 | Anhydrous conditions; use of primary alkyl halides. |

| Oxidation to Aldehyde | MnO₂ | DCM, CHCl₃ | rt | Use of activated MnO₂. |

| Oxidation to Acid | KMnO₄ | Pyridine/Water | 80-90 | Careful quenching of excess oxidant. |

| Suzuki-Miyaura Coupling | Boronic acid, Pd catalyst, Base | Dioxane/Water, Toluene | 80-100 | Inert atmosphere; choice of ligand is crucial. |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, Amine base | THF, DMF, Et₃N | rt to 60 | Anaerobic conditions to prevent alkyne homocoupling. |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Ligand, Base | Toluene, Dioxane | 80-110 | Inert atmosphere; bulky, electron-rich ligands are preferred. |

V. Conclusion

(2-Bromo-3-fluoropyridin-4-yl)methanol is a versatile and valuable building block for the synthesis of a diverse range of compounds. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the derivatization of this scaffold. By understanding the underlying chemical principles and carefully selecting reaction conditions, scientists can efficiently generate novel molecules with potential applications in drug discovery and materials science.

VI. References

-

CN102898358A - Preparation method of fluoropyridine compounds - Google Patents. (URL: )

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (URL: [Link])

-

Sonogashira Reaction of Bromofluoropyridinaldoxime Nuclei: Convergent Synthesis of Functionalized 2- and 3-Fluoropyridine Scaffolds | Request PDF - ResearchGate. (URL: [Link])

-

A convenient synthesis of 2-bromo-3-(morpholin-4-yl)propionic acid esters - ResearchGate. (URL: [Link])

-

The Williamson Ether Synthesis - Master Organic Chemistry. (URL: [Link])

-

2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119 - PubChem. (URL: [Link])

-

US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester - Google Patents. (URL: )

-

Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6 - ePrints Soton - University of Southampton. (URL: [Link])

-

Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). (URL: not available)

-

A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (URL: [Link])

-

June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes". (URL: not available)

-

Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. (URL: [Link])

-

Controlled multistep oxidation of alcohols and aldehydes to carboxylic acids using air, sunlight and a robust metalloporphyrin sensitizer with a pH-switchable photoreactivity - ResearchGate. (URL: [Link])

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters - Scholarship @ Claremont. (URL: [Link])

-

Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - SciRP.org. (URL: [Link])

-

CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents. (URL: )

-

Buchwald–Hartwig amination - Wikipedia. (URL: [Link])

-

Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - RSC Publishing. (URL: [Link])

-

Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine - ResearchGate. (URL: [Link])

-

Esterification Synthesis Lab - Banana, Wintergreen, Flowers - YouTube. (URL: [Link])

-

Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC - NIH. (URL: [Link])

-

Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC - NIH. (URL: [Link])

-

Williamson ether synthesis (video) - Khan Academy. (URL: [Link])

-

US8551957B2 - Pharmaceutical composition comprising a glucopyranosyl-substituted benzene derivate - Google Patents. (URL: )

-

CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents. (URL: )

-

Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 4. Halopyridin-2-yl-boronic Acids and Esters Are Stable, Crystalline Partners for Classical Suzuki Cross-Coupling - ResearchGate. (URL: [Link])

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst - Semantic Scholar. (URL: [Link])

-

Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Publishing. (URL: [Link])

-

Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. (URL: [Link])

-

2-Fluoropyridine-3-carbaldehyde | C6H4FNO | CID 11434944 - PubChem - NIH. (URL: [Link])

-

Sonogashira Coupling Reaction with Diminished Homocoupling. (URL: not available)

-

How to Synthesize Ethers via the Williamson Ether Synthesis - YouTube. (URL: [Link])

-

A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC - NIH. (URL: [Link])

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. m.youtube.com [m.youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 2-Bromo-3-fluoro-4-methoxypyridine | C6H5BrFNO | CID 13873119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. depts.washington.edu [depts.washington.edu]

- 9. researchgate.net [researchgate.net]

- 10. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: The Strategic Deployment of (2-Bromo-3-fluoropyridin-4-yl)methanol in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel chemical starting points for drug development.[1][2] This approach relies on the identification of low-molecular-weight compounds, or "fragments," that bind with low affinity but high ligand efficiency to a biological target.[2][3] These fragments then serve as foundational scaffolds for optimization into high-affinity lead compounds.[4][5] This document provides a detailed technical guide on the strategic application of (2-Bromo-3-fluoropyridin-4-yl)methanol (CAS No: 1227601-75-3), a uniquely functionalized fragment, within the FBDD workflow. We will explore the rationale behind its design, its application in primary screening and hit validation, and detailed protocols for its evolution into a potent lead series.

The Fragment Profile: Deconstructing (2-Bromo-3-fluoropyridin-4-yl)methanol

The efficacy of a fragment is dictated by its structural and chemical attributes. (2-Bromo-3-fluoropyridin-4-yl)methanol is an exemplary fragment, engineered with distinct features that provide multiple advantages in a drug discovery campaign.

| Property | Value | Significance in FBDD |

| CAS Number | 1227601-75-3 | Unique identifier for procurement and data tracking. |

| Molecular Formula | C₆H₅BrFNO | Adheres to the "Rule of Three" principles.[6] |

| Molecular Weight | 206.01 g/mol | Falls within the ideal range for fragments (<300 Da).[6] |

| Key Moieties | Pyridine Ring, Bromine, Fluorine, Methanol | Provides a rich combination of interaction points and synthetic vectors. |

The Pyridine Core: A Privileged Scaffold

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor and imparts favorable physicochemical properties, including aqueous solubility.

The Fluorine Atom: The Metabolic and Affinity Modulator

The strategic placement of a fluorine atom is a cornerstone of modern medicinal chemistry.[7] In this fragment, the 3-fluoro substituent offers several key benefits:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, which can block metabolically liable positions on the aromatic ring, thereby enhancing the pharmacokinetic profile of derivative compounds.[7]

-

Modulation of pKa: The electron-withdrawing nature of fluorine lowers the pKa of the pyridine nitrogen, influencing its interaction potential within a protein binding site.

-

Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions with protein backbone carbonyls, potentially increasing binding affinity.[7][8]

The Bromine Atom: The Vector for Elaboration

The bromine atom at the 2-position is the primary synthetic handle for fragment evolution. Its presence is a deliberate design choice that enables chemists to employ a wide array of robust and predictable cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to "grow" the fragment into unexplored regions of the protein's binding pocket.[9] This process is central to converting a low-affinity fragment hit into a high-potency lead compound.[5]

The Methanol Group: The Anchor Point

The 4-methanol group provides a crucial interaction point. It can act as both a hydrogen bond donor (via the hydroxyl proton) and a hydrogen bond acceptor (via the hydroxyl oxygen). This duality allows it to form specific, directional interactions with polar residues (e.g., Asp, Glu, Ser, Thr) or backbone amides in the target protein, effectively "anchoring" the fragment in the binding site.

The FBDD Workflow: A Phased Approach

The successful application of (2-Bromo-3-fluoropyridin-4-yl)methanol requires its integration into a structured FBDD workflow. This process begins with sensitive biophysical screening to detect weak binding events and culminates in structure-guided lead optimization.

Sources

- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 2. massbio.org [massbio.org]

- 3. Concepts and Core Principles of Fragment-Based Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Crystallographic Fragment Screening in Drug Discovery [saromics.com]

- 7. researchgate.net [researchgate.net]

- 8. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Application Notes and Protocols for the Buchwald-Hartwig Amination of (2-Bromo-3-fluoropyridin-4-yl)methanol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the successful Buchwald-Hartwig amination of (2-Bromo-3-fluoropyridin-4-yl)methanol. This challenging substrate, featuring an electron-deficient pyridine ring substituted with a sterically demanding ortho-fluoro group and a potentially reactive hydroxymethyl moiety, requires careful optimization of catalytic systems. This document offers field-proven insights into catalyst and ligand selection, base and solvent effects, and step-by-step experimental procedures designed for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Importance of Aminopyridines

Substituted aminopyridines are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals and functional organic materials.[1] The introduction of an amino group onto a pyridine ring can significantly modulate a molecule's physicochemical properties, including its basicity, polarity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile.

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of C-N bonds, largely supplanting harsher, traditional methods like nucleophilic aromatic substitution (SNAr) which often require severe conditions and have limited substrate scope.[2][3] This palladium-catalyzed cross-coupling reaction offers a milder and more functional-group-tolerant approach to synthesizing arylamines.[4]

However, the application of this reaction to heteroaryl halides, particularly electron-deficient and sterically hindered pyridines, presents unique challenges. The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the electronic and steric nature of substituents on the pyridine ring can profoundly influence the rates of key steps in the catalytic cycle, namely oxidative addition and reductive elimination.

This guide focuses on the specific challenges and solutions for the Buchwald-Hartwig amination of (2-Bromo-3-fluoropyridin-4-yl)methanol, a substrate of interest in the synthesis of novel therapeutics.

Mechanistic Considerations: The "Why" Behind the Protocol

A thorough understanding of the Buchwald-Hartwig amination catalytic cycle is paramount for rational troubleshooting and optimization. The generally accepted mechanism involves a Pd(0)/Pd(II) cycle:

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyridine. This is often the rate-limiting step and is influenced by the electron density of the aryl halide and the steric bulk of the phosphine ligand. The electron-withdrawing fluorine atom in our substrate can accelerate this step.

Amine Coordination and Deprotonation: The amine coordinates to the resulting Pd(II) complex, followed by deprotonation by a base to form a palladium-amido intermediate. The choice of base is critical to ensure efficient deprotonation without promoting side reactions.

Reductive Elimination: The final step involves the formation of the C-N bond and the desired product, regenerating the Pd(0) catalyst. Bulky, electron-rich ligands are known to facilitate this step.

Challenges and Strategic Solutions for (2-Bromo-3-fluoropyridin-4-yl)methanol

-

Electron-Deficient Ring and ortho-Fluoro Group: The fluorine atom significantly lowers the electron density of the pyridine ring, which can make oxidative addition more facile. However, its position ortho to the bromine atom introduces steric hindrance that must be overcome by the appropriate choice of a bulky phosphine ligand.

-

Hydroxymethyl Group (-CH₂OH): This functional group is generally compatible with Buchwald-Hartwig conditions. However, strong bases could potentially deprotonate the hydroxyl group, leading to undesired side reactions or catalyst inhibition. The use of a milder base or careful control of reaction conditions is therefore crucial.

-

Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst deactivation. The use of bulky phosphine ligands helps to create a sterically hindered environment around the palladium center, minimizing this unwanted interaction.

Recommended Protocol

This protocol is a robust starting point for the amination of (2-Bromo-3-fluoropyridin-4-yl)methanol with a generic primary or secondary amine. Optimization may be required for specific amine coupling partners.

Reagents and Materials

| Reagent | Role | Supplier Suggestion | Purity | Notes |

| (2-Bromo-3-fluoropyridin-4-yl)methanol | Aryl Halide | Fluorochem | >98% | Ensure dryness before use.[5] |

| Amine (Primary or Secondary) | Nucleophile | Sigma-Aldrich | >98% | Use 1.2-1.5 equivalents. |

| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Palladium Precatalyst | Strem Chemicals | >97% | A common and effective Pd(0) source. |

| Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) | Ligand | Strem Chemicals | >98% | A bulky, electron-rich ligand effective for challenging substrates.[6] |

| Sodium tert-butoxide (NaOtBu) | Base | Acros Organics | >98% | A strong, non-nucleophilic base. Handle under an inert atmosphere. For base-sensitive amines, consider using Cesium Carbonate (Cs₂CO₃). |

| Toluene | Solvent | Sigma-Aldrich | Anhydrous | Ensure the solvent is thoroughly deoxygenated before use. |

Experimental Workflow

Caption: A generalized workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure

-

Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.048 mmol, 4.8 mol%).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

-

Addition of Reagents: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 1.4 equiv), (2-Bromo-3-fluoropyridin-4-yl)methanol (1.0 mmol, 1.0 equiv), and the amine (1.2 mmol, 1.2 equiv).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) via syringe.

-

Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water (10 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Results and Characterization

The desired aminated product should be obtained in moderate to good yields (60-90%), depending on the nature of the amine. The product can be characterized by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the structure and purity of the final compound.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify key functional groups.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst, insufficient degassing, poor quality reagents. | Ensure all reagents are pure and dry. Thoroughly degas the solvent. Consider using a pre-catalyst. |

| Inappropriate ligand or base. | Screen alternative bulky phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., Cs₂CO₃, K₃PO₄), especially if the amine is base-sensitive.[7] | |

| Side Product Formation | Hydrodehalogenation (replacement of Br with H). | This can occur with certain ligands and bases. Lowering the reaction temperature or changing the ligand may mitigate this. |

| Dimerization of the aryl halide. | This may indicate a slow rate of amine coupling. Increasing the amine concentration or changing the catalyst system could be beneficial. | |

| Incomplete Reaction | Insufficient reaction time or temperature. | Increase the reaction time and monitor by LC-MS. If the reaction stalls, a slight increase in temperature (e.g., to 110 °C) may be necessary. |

Conclusion

The Buchwald-Hartwig amination of (2-Bromo-3-fluoropyridin-4-yl)methanol is a viable and efficient method for the synthesis of valuable aminopyridine derivatives. Careful consideration of the substrate's electronic and steric properties, coupled with the judicious selection of a bulky phosphine ligand such as Xantphos and an appropriate base, is key to achieving high yields. The protocol presented herein provides a solid foundation for researchers to successfully perform this transformation and to further explore its application in the synthesis of complex molecules for drug discovery and materials science.

References

-

Ackerman, L. K. G., Lovell, M. M., & Weix, D. J. (2015). Multimetallic catalysed cross-coupling of aryl bromides with aryl triflates. Nature, 524(7566), 454–457. [Link]

-

Caron, S., et al. (2007). Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine. The Journal of Organic Chemistry, 72(10), 3873-3875. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Doyle, A. G., & Braun, M. G. (2013). Palladium-catalyzed allylic C-H fluorination. Journal of the American Chemical Society, 135(35), 12990–12993. [Link]

-

Flynn, K. M., White, K. L., & Movassaghi, M. (2022). Directed Palladium Catalyzed Acetoxylation of Indolines. Total Synthesis of N-Benzoylcylindrocarine. The Journal of Organic Chemistry. [Link]

-

Fors, B. P., & Buchwald, S. L. (2010). A Multiligand Based Pd Catalyst for C-N Cross-Coupling Reactions. Journal of the American Chemical Society, 132(44), 15914–15917. [Link]

-

Gogoi, P., et al. (2018). 2-Aminopyridine – an unsung hero in drug discovery. RSC Advances, 8(23), 12695-12719. [Link]

-

Heravi, M. M., et al. (2018). A practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

-

McCann, S. D., et al. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]

-

Pal, M., et al. (2024). Amination of Aminopyridines via η6-Coordination Catalysis. ResearchGate. [Link]

-

Pompeo, M. M., et al. (2019). Total Synthesis and Anti-Cancer Activity of All Known Communesin Alkaloids and Related Derivatives. Journal of the American Chemical Society, 141(36), 14411–14420. [Link]

-

Reddy, K. T., et al. (2010). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Advanced Synthesis & Catalysis, 352(10), 1728-1734. [Link]

-

Surry, D. S., & Buchwald, S. L. (2011). Palladium-catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH Public Access. [Link]

-

Wilhelm, R., & Widdowson, D. A. (2000). Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1, (22), 3808–3814. [Link]

-

Zhang, H., et al. (2003). Palladium-catalyzed synthesis of trans-4-(N,N-bis(2-pyridyl)amino)stilbene. A new intrinsic fluoroionophore for transition metal ions. Organic Letters, 5(18), 3213–3216. [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. [Link]

Sources

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. Palladium-catalyzed synthesis of trans-4-(N,N-bis(2-pyridyl)amino)stilbene. A new intrinsic fluoroionophore for transition metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

identifying side products in (2-Bromo-3-fluoropyridin-4-yl)methanol reactions

Welcome to the technical support center for (2-Bromo-3-fluoropyridin-4-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of working with this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to identify and mitigate the formation of side products in your reactions.

Troubleshooting Guide: Identifying and Mitigating Side Products

This section addresses specific issues that you may encounter during your experiments with (2-Bromo-3-fluoropyridin-4-yl)methanol. Each question is followed by a detailed explanation of the potential causes and actionable solutions.

Question 1: I am observing a significant amount of a debrominated-hydroxymethyl-fluoropyridine impurity in my Suzuki coupling reaction. What is the likely cause and how can I prevent it?

Answer:

The observation of a debrominated side product, (3-fluoro-4-(hydroxymethyl)pyridin-2-yl)-R (where R is the coupled group), or simply 3-fluoro-4-(hydroxymethyl)pyridine, points towards a hydrodebromination side reaction. This is a common issue in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2]

Causality:

Hydrodebromination can occur through several pathways within the catalytic cycle:

-

Protonolysis of the Organopalladium Intermediate: The key intermediate, Ar-Pd(II)-L2-Br, where Ar is your pyridyl substrate, can react with a proton source in the reaction mixture before reductive elimination with the boronic acid derivative. This proton source can be residual water, the alcohol solvent, or even the boronic acid itself.

-

Reaction with Hydride Sources: Impurities in the reagents or solvents can act as hydride donors, leading to the reduction of the aryl bromide.

Troubleshooting Protocol:

-

Rigorous Control of Reaction Conditions:

-

Anhydrous Solvents and Reagents: Ensure all solvents (e.g., dioxane, toluene, DMF) are thoroughly dried. Use freshly opened or properly stored bases and boronic acids.

-

Inert Atmosphere: Conduct the reaction under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent the ingress of moisture and oxygen.

-

-

Optimization of the Base:

-

The choice of base is critical. While stronger bases can facilitate the reaction, they may also promote side reactions. Consider screening milder bases. For instance, if you are using a strong base like K₃PO₄, you might try a weaker base like K₂CO₃.[3]

-

-

Ligand Selection:

-

The ligand choice influences the stability and reactivity of the palladium catalyst. Bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over hydrodebromination.

-

Visualizing the Competing Pathways:

Caption: Competing pathways in Suzuki coupling leading to the desired product or a hydrodebromination side product.

Question 2: In my Buchwald-Hartwig amination, I am seeing the formation of a dimeric ether by-product. What is causing this and what steps can I take to minimize it?

Answer:

The formation of a dimeric ether, where two molecules of (2-Bromo-3-fluoropyridin-4-yl)methanol are linked through an ether bond at the hydroxymethyl position, is a likely consequence of the basic reaction conditions acting on the primary alcohol.

Causality:

The strong bases typically used in Buchwald-Hartwig aminations, such as sodium tert-butoxide (NaOtBu), can deprotonate the primary alcohol of your starting material.[4] The resulting alkoxide is a potent nucleophile and can attack the C-Br bond of another molecule of the starting material in a nucleophilic aromatic substitution (SNAAr) reaction, which is facilitated by the electron-withdrawing nature of the pyridine ring.

Troubleshooting Protocol:

-

Protecting the Alcohol: The most effective way to prevent this side reaction is to protect the primary alcohol as a silyl ether (e.g., TBDMS) or another suitable protecting group prior to the amination reaction. This protecting group can be removed in a subsequent step.

-

Optimization of Reaction Conditions:

-

Base Selection: While a strong base is often necessary, you can screen different bases to find one that is effective for the amination but less likely to deprotonate the alcohol.

-

Temperature Control: Running the reaction at the lowest possible temperature that still allows for efficient amination can help to disfavor the ether formation side reaction.

-

Experimental Workflow for Alcohol Protection:

Caption: A three-step workflow involving alcohol protection to prevent ether formation during Buchwald-Hartwig amination.

Question 3: My oxidation of (2-Bromo-3-fluoropyridin-4-yl)methanol to the corresponding aldehyde is incomplete and I observe the formation of a carboxylic acid. How can I improve the selectivity for the aldehyde?

Answer:

Over-oxidation of the primary alcohol to a carboxylic acid is a common challenge. The choice of oxidant and careful control of reaction conditions are paramount for achieving high selectivity for the aldehyde.

Causality:

Many common oxidizing agents, such as potassium permanganate or chromic acid, are strong enough to oxidize the initially formed aldehyde to a carboxylic acid.[5] Even milder reagents can cause over-oxidation if the reaction is not carefully monitored.

Troubleshooting Protocol:

-

Choice of Mild Oxidizing Agent:

-

Dess-Martin Periodinane (DMP): This is an excellent choice for the selective oxidation of primary alcohols to aldehydes.

-

Swern Oxidation: This method, using oxalyl chloride or trifluoroacetic anhydride and DMSO, is also highly effective.

-

Manganese Dioxide (MnO₂): This is a mild and selective oxidant for benzylic and allylic alcohols, and can be effective for heteroaromatic methanols.

-

-

Reaction Monitoring:

-

Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent over-oxidation.

-

Data on Oxidant Selectivity:

| Oxidizing Agent | Typical Side Products | Recommended For |

| KMnO₄, Jones Reagent | Carboxylic acid | Not recommended for aldehyde synthesis |

| Dess-Martin Periodinane | Minimal over-oxidation | High selectivity for aldehydes |

| Swern Oxidation | Minimal over-oxidation | High selectivity for aldehydes |

| MnO₂ | Generally good selectivity | Good for activated alcohols |

Frequently Asked Questions (FAQs)

Q1: What are the most common palladium catalysts and ligands for Suzuki and Buchwald-Hartwig reactions with this substrate?

A1: For Suzuki couplings, catalysts like Pd(PPh₃)₄ or a combination of Pd(OAc)₂ with a phosphine ligand such as SPhos or XPhos are commonly used.[6] For Buchwald-Hartwig aminations, catalyst systems often involve a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ in combination with a bulky, electron-rich phosphine ligand like BINAP or DPPF.[7][8]

Q2: How can I confirm the identity of my side products?

A2: The most definitive methods for side product identification are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[9][10][11][12][13] Comparing the spectra of your impure product with known spectra of potential impurities can be very helpful.

Q3: Can the fluorine atom on the pyridine ring participate in side reactions?

A3: While the C-F bond is generally strong, under harsh nucleophilic aromatic substitution conditions, displacement of the fluoride is a possibility, though less likely than displacement of the bromide. This would be more of a concern with very strong nucleophiles and high temperatures.

Q4: Are there any known stability issues with (2-Bromo-3-fluoropyridin-4-yl)methanol?

A4: This compound is generally stable under standard laboratory conditions. However, as with many pyridinic compounds, it can be sensitive to strong acids and high temperatures, which may lead to decomposition.[14] It is best stored in a cool, dry place.

References

-

Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]

-

Gao, C., et al. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 73(10), 3864–3874. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Hoye, T. R., et al. (2007). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 26(26), 6533–6543. [Link]

-

Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3192. [Link]

-

Klapars, A., & Buchwald, S. L. (2002). A general and efficient copper catalyst for the amidation of aryl halides and the N-arylation of nitrogen heterocycles. Journal of the American Chemical Society, 124(50), 14844–14845. [Link]

-

Poh, J.-S., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661-667. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Savitha, B., et al. (2016). Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Australian Journal of Chemistry, 69(2), 218-224. [Link]

-

Wikipedia contributors. (2023, December 28). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 28, 2026, from [Link]

-

Willoughby, P. H., et al. (2014). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist (2nd ed.). Organometallics, 33(20), 5991–5997. [Link]

-

Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]

-

Lead Sciences. (n.d.). (2-Bromo-3-fluoropyridin-4-yl)methanol. Retrieved from [Link]

-

MySkinRecipes. (n.d.). (2-Bromo-3-fluoropyridin-4-yl)methanol. Retrieved from [Link]

-